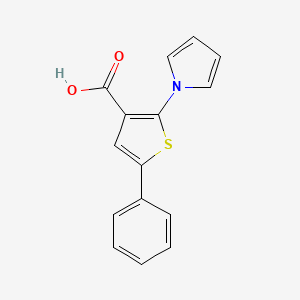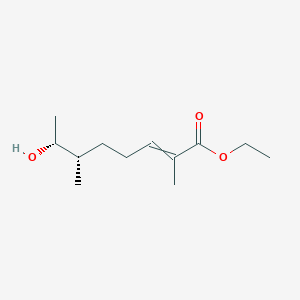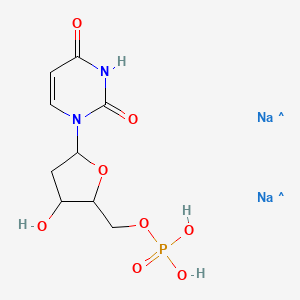
2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cell-cell interaction, microbial infection, and immune response. This compound is particularly significant due to its acetylated and chlorinated modifications, which enhance its stability and reactivity in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester typically involves the acetylation of neuraminic acid derivatives. The process begins with the protection of hydroxyl groups using acetyl groups. The chlorination step is then carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position. The final product is obtained through methylation, often using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The production is typically carried out in batch reactors, with continuous monitoring of temperature, pressure, and pH to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in studying cell surface interactions and microbial pathogenesis.
Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of 2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors on cell surfaces. The acetyl and chlorine modifications enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can inhibit or activate enzymes involved in glycosylation processes, thereby influencing cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-2-chloro-2-deoxyneuraminic acid methyl ester 4,7,8,9-tetraacetate
- 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester
Uniqueness
2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester is unique due to its specific chlorination and acetylation pattern, which provides enhanced stability and reactivity compared to other neuraminic acid derivatives. This makes it particularly valuable in applications requiring high specificity and efficiency.
Properties
Molecular Formula |
C20H28ClNO12 |
|---|---|
Molecular Weight |
509.9 g/mol |
IUPAC Name |
methyl 5-acetamido-4-acetyloxy-2-chloro-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C20H28ClNO12/c1-9(23)22-16-14(31-11(3)25)7-20(21,19(28)29-6)34-18(16)17(33-13(5)27)15(32-12(4)26)8-30-10(2)24/h14-18H,7-8H2,1-6H3,(H,22,23) |
InChI Key |
QGJGGAMXXWIKJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12516122.png)

![3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid](/img/structure/B12516143.png)
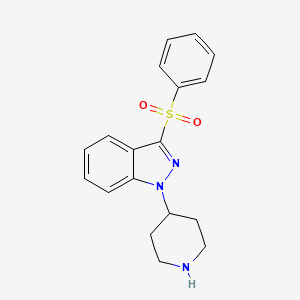
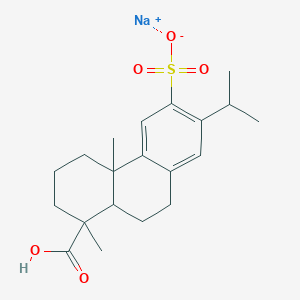
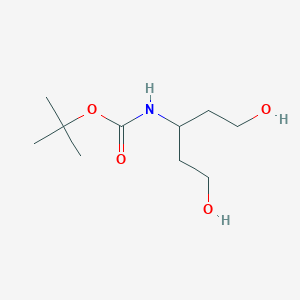
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)
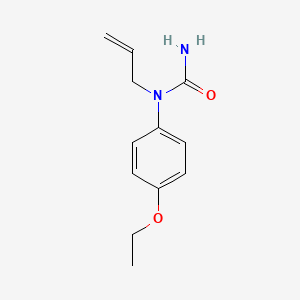

![Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-](/img/structure/B12516167.png)
